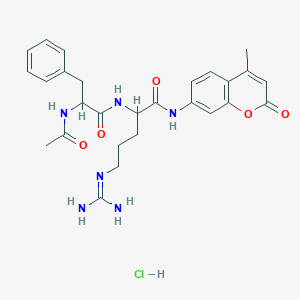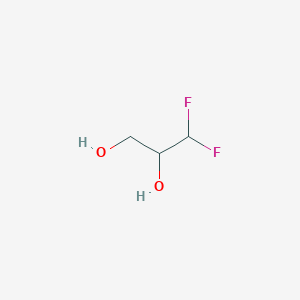
3,3-Difluoropropane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Difluoropropane-1,2-diol: is an organic compound with the molecular formula C3H6F2O2 and a molecular weight of 112.08 g/mol It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a propane backbone, with two fluorine atoms substituted at the third carbon position
準備方法
Synthetic Routes and Reaction Conditions: 3,3-Difluoropropane-1,2-diol can be synthesized through the reaction of propylene glycol with hydrogen fluoride (HF) . The reaction typically involves the following steps:
Reaction Setup: Propylene glycol is mixed with hydrogen fluoride in a reaction vessel.
Reaction Conditions: The mixture is heated to a specific temperature, often around 100-150°C, to facilitate the fluorination process.
Product Isolation: The resulting this compound is then purified through distillation or recrystallization to obtain the desired purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: Utilizing large reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to maintain consistent reaction conditions and improve yield.
Purification: Employing advanced purification techniques such as chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions: 3,3-Difluoropropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like or can replace the fluorine atoms under appropriate conditions.
Major Products:
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,3-Difluoropropane-1,2-diol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 3,3-difluoropropane-1,2-diol exerts its effects involves interactions with specific molecular targets and pathways. For example, in enzymatic reactions, the compound can act as a substrate for diol dehydratase , leading to the formation of intermediates that undergo further transformations . The presence of fluorine atoms can influence the reactivity and stability of these intermediates, affecting the overall reaction pathway.
類似化合物との比較
3,3,3-Trifluoro-1,2-propanediol: Contains three fluorine atoms instead of two, leading to different reactivity and properties.
2,2-Difluoropropane-1,3-diol: Fluorine atoms are positioned differently, affecting its chemical behavior and applications.
Uniqueness: 3,3-Difluoropropane-1,2-diol is unique due to its specific fluorination pattern, which imparts distinct chemical properties and reactivity compared to other fluorinated diols. This uniqueness makes it valuable in various research and industrial applications.
特性
IUPAC Name |
3,3-difluoropropane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F2O2/c4-3(5)2(7)1-6/h2-3,6-7H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAVBODQAQRIMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
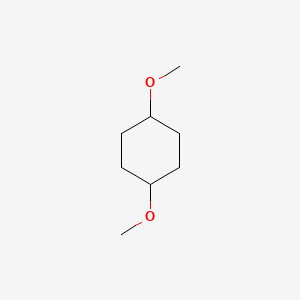
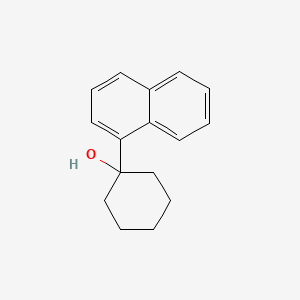
![11-[6-Carboxy-3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,5-dihydroxyoxan-2-yl]oxy-2,5,6,10,10,14-hexamethyl-16,22-dioxo-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-ene-21-carboxylic acid](/img/structure/B12097627.png)
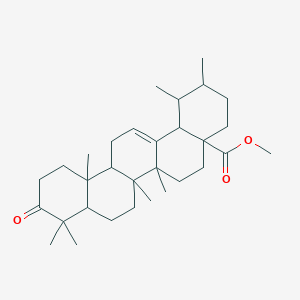
amine](/img/structure/B12097641.png)


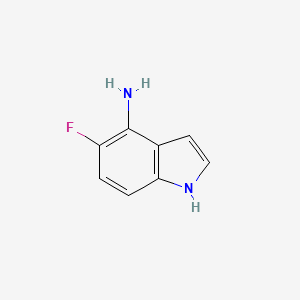
![2-amino-N-[1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B12097656.png)
![Benzyl {[tert-butyl(dimethyl)silyl]oxy}acetate](/img/structure/B12097665.png)
![cyclo[DL-Ala-DL-Trp-DL-Phe-DL-xiThr-DL-Phe-DL-Pro]](/img/structure/B12097678.png)

